![molecular formula C14H16O4 B1614139 cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-08-4](/img/structure/B1614139.png)
cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
“Cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-08-4 and a molecular weight of 248.28 . The compound is not chirally pure, meaning it contains a mixture of enantiomers . It appears as a light yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is (1R,2S)-2-(4-methoxybenzoyl)cyclopentanecarboxylic acid . The InChI code is 1S/C14H16O4/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.28 . It appears as a light yellow solid . For more detailed physical and chemical properties, you may need to refer to its Material Safety Data Sheet (MSDS) or contact the manufacturer.Scientific Research Applications
Chiral Compound Synthesis
cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound, meaning it contains a mixture of enantiomers . This characteristic makes it valuable for synthesizing other chiral molecules, which are crucial in the development of pharmaceuticals where the chirality can significantly affect the drug’s efficacy and safety.
Stereochemical Studies
The compound’s cis configuration allows researchers to study stereochemical properties and their effects on molecular interactions. Understanding the stereochemistry is essential for drug design and predicting the behavior of molecules in biological systems .
Material Science
In material science, this compound can be used to create polymers with specific optical properties due to its chiral nature. These materials can be applied in advanced optics technologies, including liquid crystal displays and polarization filters .
Analytical Chemistry
cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid: can serve as a standard or reference compound in chromatographic analysis to separate and identify chiral molecules, which is particularly useful in quality control processes in the pharmaceutical industry .
Catalyst Development
The compound’s unique structure can be utilized in the development of new catalysts for chemical reactions. Catalysts derived from such chiral compounds can improve the efficiency and selectivity of chemical processes, which is beneficial for green chemistry initiatives .
Environmental Chemistry
Researchers can use this compound to study degradation processes of similar structures in the environment. This research can help in understanding the environmental impact of various chemicals and in developing biodegradable alternatives .
Organic Synthesis
As an organic building block, this compound can be used to construct complex organic molecules. Its cyclopentane core and carboxylic acid functionality make it a versatile precursor for synthesizing a wide range of organic compounds .
Life Sciences
In life sciences, the compound can be used in biochemical assays to investigate enzyme-substrate interactions, especially those involving stereospecific enzymes that are sensitive to the chirality of their substrates .
properties
IUPAC Name |
(1R,2S)-2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFOISVYVQZJQU-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641309 | |
Record name | (1R,2S)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |
CAS RN |
733740-08-4 | |
Record name | (1R,2S)-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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